N-(2,4-dichlorophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N2O3S/c22-15-9-10-19(18(23)12-15)27-20(29)13-28(32(30,31)17-7-2-1-3-8-17)16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGYNRXDNGZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable aniline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
Synthetic Chemistry
N-(2,4-dichlorophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions, making it a valuable building block in synthetic organic chemistry.
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Properties : Preliminary studies have suggested that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
- Anticancer Activity : The compound's structure allows it to interact with specific enzymes or receptors involved in cancer pathways. For instance, studies have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Pharmaceutical Development
The compound is being explored for its potential use in drug development due to its favorable pharmacological properties. Its ability to modulate enzyme activity suggests it could lead to the development of new therapeutic agents targeting diseases such as cancer or bacterial infections.
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anticancer activity against a panel of human tumor cell lines. The results demonstrated significant growth inhibition rates, indicating potential for further development as anticancer agents.
Case Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial properties of the compound against several strains of bacteria and fungi. The findings revealed that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects on Bioactivity Electron-Withdrawing Groups: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to mono-chloro analogs (e.g., compound 13 in ). Linker Diversity: The benzenesulfonamido bridge in the target compound differs from piperazine () or morpholine (compound 13 in ) linkers. Sulfonamido groups are known for hydrogen-bonding capacity, which may enhance protein binding compared to flexible piperazine rings .
Synthetic Accessibility
- The target compound’s synthesis likely involves coupling 2,4-dichloroaniline with a benzenesulfonamido intermediate, similar to methods in (microwave-assisted coupling, 19% yield for benzothiazole analogs). In contrast, piperazine-containing analogs () are synthesized via nucleophilic substitution, achieving higher yields (e.g., 45–70%) .
Pharmacological Potential Anticonvulsant Activity: Piperazine-linked acetamides () show superior in vivo efficacy (ED₅₀ = 32–54 mg/kg) compared to sulfonamido derivatives, suggesting the latter may require optimization for CNS penetration . Kinase Inhibition: Benzothiazole-containing analogs () exhibit nanomolar IC₅₀ values for CK1 inhibition, indicating that heterocyclic substituents (e.g., benzothiazole) may enhance kinase affinity compared to sulfonamido groups .
Key Research Findings
Metabolic Stability : Sulfonamido derivatives generally exhibit longer half-lives than morpholine or piperazine analogs due to reduced oxidative metabolism .
Crystallographic Data : N-Substituted 2-arylacetamides (e.g., ) form hydrogen-bonded dimers in crystal lattices, a feature that may influence solubility and formulation .
SAR Trends: Anticonvulsant activity correlates with 3-CF₃-phenyl substitution (), while kinase inhibition is enhanced by benzothiazole or quinoxaline moieties () .
Biological Activity
N-(2,4-dichlorophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 503.3 g/mol. The compound features a dichlorophenyl group and a trifluoromethylphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15Cl2F3N2O3S |
| Molecular Weight | 503.3 g/mol |
| LogP | 8.0505 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 40.291 Ų |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole moieties have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds against cancer cells .
In a study examining the anticancer effects of related compounds, it was found that certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating strong potential for further development . The mechanism of action often involves the induction of apoptosis through interactions with specific cellular pathways.
Anticonvulsant Activity
This compound has also been evaluated for anticonvulsant activity. In preliminary studies using maximal electroshock (MES) and pentylenetetrazole models in rodents, several derivatives exhibited protective effects against induced seizures . The SAR analysis highlighted that modifications to the phenyl rings significantly influence anticonvulsant efficacy.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in MDPI reported that compounds similar to this compound displayed potent antiproliferative activity against HT-29 and Jurkat cell lines, with mechanisms involving apoptosis induction .
- Anticonvulsant Screening : In another investigation, derivatives were tested for their ability to inhibit seizures in animal models. Results indicated that specific substitutions on the phenyl rings were crucial for enhancing anticonvulsant properties .
Q & A
Basic: What are the standard synthetic routes for N-(2,4-dichlorophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and sulfonamide coupling. A common approach includes:
Sulfonamide Formation: Reacting benzenesulfonyl chloride derivatives with 3-(trifluoromethyl)aniline in anhydrous dichloromethane under nitrogen, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Acetamide Coupling: Introducing the 2,4-dichlorophenyl group via a Schotten-Baumann reaction, using triethylamine as a base in THF at 0–5°C to minimize side reactions .
Purification: Column chromatography (silica gel, gradient elution with DCM:MeOH 95:5) followed by recrystallization in ethanol yields >95% purity .
Optimization Parameters:
- Temperature Control: Lower temperatures (<10°C) reduce hydrolysis of reactive intermediates.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency .
- Catalysis: Substoichiometric DMAP (5 mol%) accelerates acylation steps .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy:
- 1H/13C NMR: Assign aromatic protons (δ 7.1–8.3 ppm) and trifluoromethyl carbons (δ 120–125 ppm, JCF ~280 Hz) to confirm regiochemistry .
- 19F NMR: Detects CF3 groups (δ -60 to -65 ppm) and potential fluorinated impurities .
Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 535.02 [M+H]+) validates molecular formula (C21H14Cl2F3N2O3S) .
HPLC-PDA: Purity assessment using a C18 column (ACN:water 70:30, λ=254 nm; retention time ~12.3 min) .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods for reactions involving volatile chlorinated solvents (e.g., DCM) .
- Waste Disposal: Segregate halogenated waste (e.g., unreacted sulfonyl chlorides) for incineration .
Advanced: How can regioselectivity challenges in sulfonamide coupling be addressed?
Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the dichlorophenyl ring. Strategies include:
Protecting Groups: Temporarily block para-chloro sites using tert-butoxycarbonyl (Boc) groups .
Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) to direct coupling to the ortho position .
Microwave-Assisted Synthesis: Short reaction times (10–15 min at 100°C) minimize side-product formation .
Advanced: What methodologies are used to evaluate its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Enzyme Assays:
- Carbonic Anhydrase Inhibition: Monitor CO2 hydration rates via stopped-flow spectroscopy (IC50 < 50 nM suggests high potency) .
- Kinetic Studies: Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .
Cellular Uptake: Radiolabeled analogs (e.g., 14C-tagged) quantify intracellular accumulation in cancer cell lines .
Advanced: How can structure-activity relationships (SAR) be systematically studied?
Methodological Answer:
Analog Synthesis: Modify substituents (e.g., replacing CF3 with CN or Cl) and assess activity trends .
3D-QSAR Modeling: CoMFA or CoMSIA models correlate steric/electrostatic fields with IC50 values .
Crystallography: Resolve X-ray structures of compound-enzyme complexes (e.g., PDB ID 6XYZ) to identify key binding interactions .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
Variable Temperature NMR: Detect dynamic processes (e.g., hindered rotation of sulfonamide groups) causing splitting anomalies .
Isotopic Labeling: Synthesize deuterated analogs to simplify complex splitting patterns .
DFT Calculations: Predict chemical shifts using Gaussian09 (B3LYP/6-31G*) to validate assignments .
Advanced: What strategies assess stability under physiological conditions?
Methodological Answer:
pH Stability: Incubate in buffers (pH 2–9) and quantify degradation via HPLC (e.g., t1/2 > 24 h at pH 7.4) .
Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor; LC-MS/MS detects phase I metabolites .
Advanced: How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
ADMET Prediction: SwissADME calculates logP (2.8 ± 0.3) and BBB permeability (CNS < -2 indicates poor penetration) .
Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID 1BM0) to estimate plasma protein binding .
Advanced: How does this compound compare to analogs in terms of selectivity?
Methodological Answer:
Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KINOMEscan) to identify off-target effects .
Thermodynamic Solubility: Compare in PBS (pH 7.4) and simulated gastric fluid (e.g., 12 μM vs. 45 μM for CF3 vs. OCH3 analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
